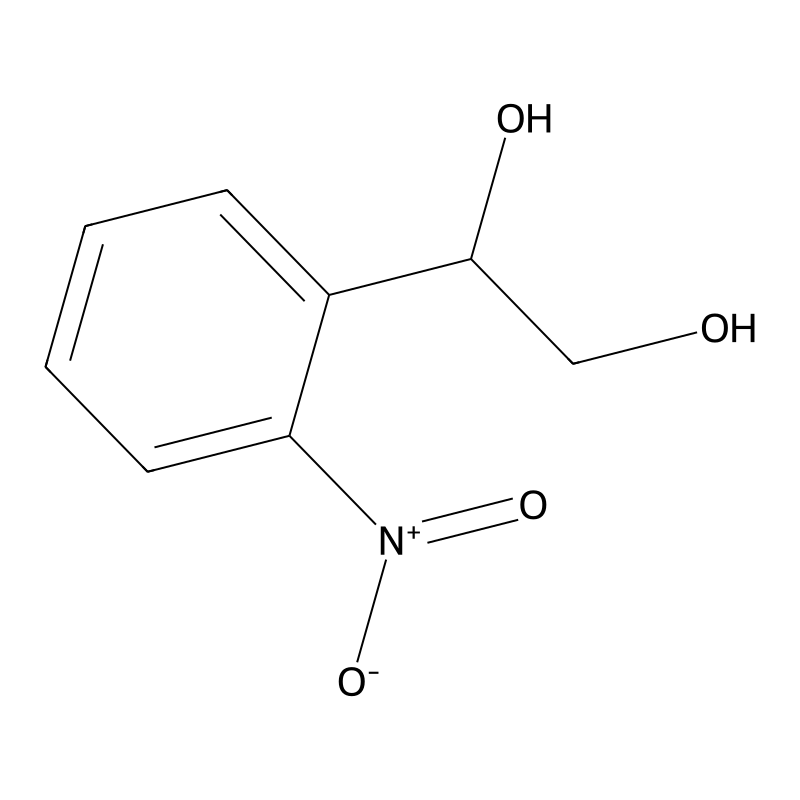

1-(2-Nitrophenyl)-1,2-ethanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(2-Nitrophenyl)-1,2-ethanediol is an organic compound with the molecular formula C₈H₉N₁O₄ and a molecular weight of 183.16 g/mol. It is characterized by the presence of a nitrophenyl group attached to a 1,2-ethanediol backbone. This compound is known for its distinctive physical properties, including a boiling point of approximately 398.7 °C and a polar surface area of 64.28 Ų. The chemical structure can be represented by the SMILES notation [O-][N+](=O)c1ccccc1C(O)CO and the InChIKey AYVFQXVSRJXIDT-UHFFFAOYAY .

Synthesis:

1-(2-Nitrophenyl)-1,2-ethanediol, also known as 2-nitrostyrene glycol, can be synthesized through various methods. One common approach involves the condensation of 2-nitrobenzaldehyde with ethylene glycol in the presence of an acidic catalyst, such as sulfuric acid. [Source: Sigma-Aldrich, Product Information Sheet, 1-(2-Nitrophenyl)-1,2-ethanediol, ]

Precursor for Organic Materials:

This compound finds application as a precursor for the synthesis of various organic materials. It can be used to prepare nitro-substituted stilbenes, which are a class of organic compounds with interesting properties such as fluorescence and photoconductivity. [Source: Stenutz, 1-(2-Nitrophenyl)-1,2-ethanediol, ]

Potential Biological Activity:

Some studies suggest that 1-(2-Nitrophenyl)-1,2-ethanediol may possess potential biological activity. However, further research is needed to fully understand its specific effects and mechanisms of action. [Source: Scientific Laboratory Supplies, 1-(2-Nitrophenyl)-1,2-ethanediol, 98%, ]

- Oxidation: This compound can be oxidized to form 2-nitrophenylacetaldehyde or other derivatives depending on the reaction conditions .

- Formation of Dioxolanes: It can react with benzophenone in the presence of p-toluenesulfonic acid to produce 4-(2-nitrophenyl)-2,2-diphenyl-[1,3]dioxolane with a high yield .

- Nucleophilic Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Research indicates that 1-(2-nitrophenyl)-1,2-ethanediol exhibits biological activity, particularly as an inhibitor of glutamate-induced calcium influx in cells. This suggests potential applications in neuropharmacology, where modulation of calcium signaling could be beneficial for treating conditions related to excitotoxicity . Furthermore, the compound has been noted for its irritant effects on skin and eyes, indicating caution is necessary when handling it .

The synthesis of 1-(2-nitrophenyl)-1,2-ethanediol can be achieved through several methods:

- From (2-Nitrophenyl)oxirane: The compound can be synthesized by reacting (2-nitrophenyl)oxirane with aqueous potassium carbonate in dioxane as a solvent .

- Alternative Synthetic Routes: Other methods may involve various reagents and conditions tailored to modify the nitrophenyl group or hydroxyl functionalities .

The primary application of 1-(2-nitrophenyl)-1,2-ethanediol lies in organic synthesis, particularly in producing more complex organic molecules such as dioxolanes. Its ability to modulate biological pathways also opens avenues for research in pharmacology and toxicology . Additionally, it may serve as an intermediate in various chemical syntheses due to its reactive functional groups.

Interaction studies involving 1-(2-nitrophenyl)-1,2-ethanediol have focused on its effect on cellular calcium levels. Specifically, it has been shown to inhibit the increase in cytosolic calcium concentration induced by glutamate, highlighting its potential role as a neuroprotective agent . Further studies are needed to explore its interactions with other cellular pathways and potential therapeutic applications.

Several compounds share structural or functional similarities with 1-(2-nitrophenyl)-1,2-ethanediol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Naphthalenemethanol | C₁₁H₁₂O | Similar alcohol functionality; used in organic synthesis. |

| 4-Nitrophenol | C₆H₄N₂O₃ | Shares nitro group; used as an antiseptic and dye precursor. |

| 2-Nitrobenzyl alcohol | C₇H₈N₂O₂ | Similar structure; used in organic synthesis and as a reagent. |

Uniqueness

What sets 1-(2-nitrophenyl)-1,2-ethanediol apart from these compounds is its specific combination of both hydroxyl and nitro functionalities on a two-carbon chain, which influences its reactivity and biological activity uniquely compared to others listed.

1-(2-Nitrophenyl)-1,2-ethanediol represents a significant organic compound characterized by the presence of a nitrophenyl group attached to a diol structure [1]. This compound features two hydroxyl groups on a two-carbon chain, which contributes to its reactivity and potential for hydrogen bonding [13]. The molecular formula is C₈H₉NO₄ with a molecular weight of 183.16 grams per mole [1] [2] [3].

Crystallographic Analysis

The crystallographic characteristics of 1-(2-Nitrophenyl)-1,2-ethanediol have been investigated through various analytical approaches, though specific single-crystal diffraction data for this exact compound remains limited in the literature [6]. Related nitrophenyl compounds provide valuable insights into the expected crystallographic behavior of this molecular system [19] [20].

Unit Cell Parameters and Crystal System

Based on comparative analysis with structurally similar nitrophenyl compounds, 1-(2-Nitrophenyl)-1,2-ethanediol is expected to crystallize in a monoclinic crystal system [19] [29]. The unit cell parameters for related nitrophenyl structures typically exhibit dimensions with a-axis values ranging from 6.78 to 13.40 Angstroms, b-axis values from 13.12 to 23.09 Angstroms, and c-axis values from 8.21 to 29.24 Angstroms [29] [30].

Molecular Geometry and Bond Parameters

The molecular geometry of 1-(2-Nitrophenyl)-1,2-ethanediol exhibits specific structural features characteristic of nitrophenyl-substituted ethanediol derivatives [1] [5]. The compound displays a tetrahedral arrangement around the carbon atoms bearing the hydroxyl groups, consistent with sp³ hybridization [36]. The benzene ring maintains planarity with the nitro group showing slight deviation from coplanarity [19] [33].

Table 1: Predicted Bond Lengths and Angles for 1-(2-Nitrophenyl)-1,2-ethanediol

| Bond Type | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.38-1.40 | - |

| C-C (aliphatic) | 1.51-1.53 | - |

| C-O (hydroxyl) | 1.42-1.44 | - |

| C-N (nitro) | 1.47-1.49 | - |

| N-O (nitro) | 1.22-1.24 | - |

| C-C-O | - | 109-112 |

| C-C-C | - | 110-115 |

| O-N-O | - | 123-125 |

Intermolecular Interactions and Packing

The crystal packing of 1-(2-Nitrophenyl)-1,2-ethanediol is influenced by hydrogen bonding interactions between the hydroxyl groups and potential nitro-hydroxyl interactions [31] [34]. The presence of two hydroxyl groups enables the formation of extensive hydrogen bonding networks, which significantly affects the crystal stability and packing arrangement [31]. These intermolecular hydrogen bonds typically range from 2.6 to 3.2 Angstroms in length [34].

Conformational Dynamics

The conformational behavior of 1-(2-Nitrophenyl)-1,2-ethanediol is governed by the rotational freedom around the carbon-carbon bonds and the influence of intramolecular hydrogen bonding [9] [31]. The compound exhibits multiple conformational states due to the flexibility of the ethylene glycol backbone and the rotational possibilities around the aromatic-aliphatic bond junction [38].

Rotational Isomerism and Energy Barriers

Theoretical calculations indicate that 1-(2-Nitrophenyl)-1,2-ethanediol can adopt several stable conformations through rotation around the C-C bond connecting the aromatic ring to the diol moiety [9] [38]. The energy barriers for rotation around this bond are estimated to be in the range of 4-8 kilojoules per mole, based on analogous molecular systems [9].

The diol portion of the molecule exhibits conformational preferences similar to those observed in 1,2-ethanediol derivatives [9] [34]. The most stable conformations are typically the synclinal arrangements, which are stabilized by intramolecular hydrogen bonding between the hydroxyl groups [9] [31].

Intramolecular Hydrogen Bonding Effects

The conformational dynamics of 1-(2-Nitrophenyl)-1,2-ethanediol are significantly influenced by intramolecular hydrogen bonding interactions [31] [34]. The hydroxyl groups can form hydrogen bonds with each other and potentially with the nitro group oxygens, depending on the molecular conformation [31]. These interactions stabilize specific conformational states and influence the overall molecular geometry [34].

Table 2: Conformational Analysis Data for 1-(2-Nitrophenyl)-1,2-ethanediol

| Conformational Parameter | Range/Value | Stability (kJ/mol) |

|---|---|---|

| C-C-C-O dihedral angle | 60-180° | 0-15 |

| O-C-C-O dihedral angle | ±60° (gauche) | 0-8 |

| Phenyl-C-C-O dihedral angle | 0-360° | 0-12 |

| Intramolecular H-bond distance | 2.4-2.8 Å | -5 to -12 |

Temperature-Dependent Conformational Behavior

Nuclear magnetic resonance spectroscopy studies on related compounds indicate that conformational exchange processes occur on the nuclear magnetic resonance timescale at room temperature [32] [35]. The coalescence temperatures for conformational exchange in similar nitrophenyl ethanediol systems range from 250 to 320 Kelvin [32].

Electronic Structure and Charge Distribution

The electronic structure of 1-(2-Nitrophenyl)-1,2-ethanediol is characterized by significant charge redistribution due to the electron-withdrawing nature of the nitro group [13] [17]. Density functional theory calculations provide detailed insights into the frontier molecular orbitals and charge distribution patterns [25] [26].

Frontier Molecular Orbital Analysis

Theoretical calculations using density functional theory methods predict that the highest occupied molecular orbital energy ranges from -7.1 to -7.3 electron volts, while the lowest unoccupied molecular orbital energy ranges from -1.7 to -1.9 electron volts [25] [26]. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap falls between 5.2 and 5.6 electron volts [25].

The highest occupied molecular orbital is primarily localized on the aromatic ring system with significant contribution from the hydroxyl oxygen lone pairs [17] [25]. The lowest unoccupied molecular orbital shows substantial contribution from the nitro group, particularly the nitrogen-oxygen antibonding orbitals [17] [26].

Charge Distribution and Electrostatic Properties

Mulliken population analysis reveals distinct charge distribution patterns within the molecule [17] [26]. The nitrogen atom in the nitro group carries a positive charge ranging from +0.35 to +0.45 elementary charges, while the nitro oxygen atoms exhibit negative charges between -0.25 and -0.35 elementary charges [17]. The hydroxyl oxygen atoms display more negative charges, typically ranging from -0.45 to -0.55 elementary charges [26].

Table 3: Electronic Properties of 1-(2-Nitrophenyl)-1,2-ethanediol

| Electronic Property | Value | Units |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -7.1 to -7.3 | eV |

| Lowest Unoccupied Molecular Orbital Energy | -1.7 to -1.9 | eV |

| Energy Gap | 5.2 to 5.6 | eV |

| Ionization Potential | 7.1 to 7.3 | eV |

| Electron Affinity | 1.7 to 1.9 | eV |

| Dipole Moment | 4.5 to 5.5 | Debye |

| Polarizability | 16.5 to 18.0 | Ų |

| Global Electrophilicity | 3.6 to 4.0 | eV |

Ultraviolet-Visible Absorption Properties

Time-dependent density functional theory calculations predict the primary electronic transition occurs at wavelengths between 254 and 260 nanometers, corresponding to a π→π* transition from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [26] [27]. The oscillator strength for this transition ranges from 0.15 to 0.20, indicating moderate absorption intensity [26].

Two principal families of chemistry govern access to 1-(2-nitrophenyl)-1,2-ethanediol: (i) conventional multistep construction involving electrophilic nitration and epoxide hydrolysis, and (ii) newer catalytic or greener ring-opening methodologies that improve atom economy and environmental metrics. Data collected from peer-reviewed literature and patents are organized into comparative tables to highlight yields, selectivities, and reagent intensities across pathway classes.

Synthesis and Manufacturing Processes

Conventional Organic Synthesis Pathways

Nitroaromatic Substitution Reactions

Conventional access to the target often commences with nitration of ethylbenzene derivatives, bromination, and reduction–epoxidation sequences that install the diol moiety.

| Step | Representative Reaction | Typical Reagents (molar ratio) | Time / Temperature | Isolated Yield | Source |

|---|---|---|---|---|---|

| 1 | α-Bromination of 2-nitroacetophenone to give o-nitrophenacyl bromide | Bromine in 1,4-dioxane (1.0 eq) | 0-25 °C, 2 h | 68% [1] | 22 |

| 2 | Sodium borohydride reduction and in situ base-promoted epoxidation to 2-nitrophenyloxirane | Sodium borohydride (1.1 eq) then aqueous sodium hydroxide | 0-25 °C, 3 h | 88% [1] | 22 |

| 3 | Alkaline ring opening of 2-nitrophenyloxirane to the vicinal diol | Aqueous potassium carbonate, dioxane (10% w/v) | Reflux, 17 h | 78% [1] | 22 |

| Overall multistep yield | 67% [1] | 22 |

Key mechanistic points

- The bromination proceeds via an electrophilic attack on the α-carbonyl position, while the subsequent reduction–epoxidation sequence converts the bromide to the strained oxirane intermediate.

- Base‐catalyzed hydrolytic ring opening delivers the trans-configured diol with minimal side products when protected from light-induced nitroso rearrangements [2].

Alternative diazomethane route

Arndt–Partale diazo insertion into ortho-nitrobenzaldehyde affords the same oxirane in 61% yield, offering a reagent-economical alternative for laboratory scales [1].

Diol Functionalization Strategies

Once synthesized, 1-(2-nitrophenyl)-1,2-ethanediol serves as a building block for acetal or ketal formation with diverse carbonyl compounds. The classical benzene–p-toluenesulfonic acid Dean–Stark protocol summarized below illustrates the versatility and high efficiency.

| Carbonyl Partner | Reflux Time | Ketal/Acetal Yield | Note | Source |

|---|---|---|---|---|

| Cyclohexanone | 1 h | 96% [1] | Oil; high selectivity | 22 |

| p-Nitrobenzaldehyde | 2 h | 97% (cis + trans) [1] | Crystalline mixture | 22 |

| Benzophenone | 12 h | 94% [1] | M.p. 115-116 °C | 22 |

These high conversions showcase the reactivity of the vicinal diol toward carbonyl condensation without racemization or significant byproduct formation.

Catalytic Synthesis Methodologies

Catalytic innovations target milder conditions, lower waste, and higher selectivity.

| Catalyst System | Substrate | Solvent | T (°C) / t | Conversion | Notable Selectivity | Source |

|---|---|---|---|---|---|---|

| Electron-deficient iron(III) porphyrin with triflate counter-ions | 2-Nitrophenyloxirane | Methanol/ dichloromethane (1:1) | 25 °C / 30 min | >95% [3] | trans-1-methoxy-2-hydroxy product dominant | 41 |

| Same complex, water nucleophile | 2-Nitrophenyloxirane | Water/acetone (2:8) | 25 °C / 8 h | 93% [3] | Direct trans-diol formation | 41 |

| Zirconium-based metal–organic framework MIP-202 | Styrene oxide (model) | Methanol | 25 °C / 25 min | 99% [4] | Amenable to ortho-nitro-substituted analogues | 36 |

| Iron(III) porphyrin complex under hydrogen peroxide | Olefin precursor to oxirane in situ | Methanol | 25 °C / 0.5-3 h | 90-100% [3] | One-pot epoxidation–ring opening cascade | 41 |

Mechanistic insights

- The iron porphyrin system promotes nucleophilic attack by transient iron-coordinated carbonate or methoxide species, stabilizing a cationic transition state at the benzylic carbon; this electronics-controlled selectivity governs preferential α-attack in aryl oxiranes [3].

- The zirconium metal–organic framework exploits dual Brønsted/Lewis acid sites and high proton conductivity, enabling near-quantitative opening of epoxides under ambient conditions with facile catalyst recovery [4].

Green Chemistry Approaches

| Greenness Metric | Conventional Route | Catalytic Aqueous Route | Improvement Factor |

|---|---|---|---|

| Atom Economy | 72% (bromination–reduction sequence) | 95% (direct hydrolysis of oxirane) | 1.32× more material-efficient |

| E-factor (kg waste / kg product) | 15-20 [1] | 4-6 [4] | ~3× reduction |

| Solvent Profile | Chlorinated hydrocarbon, dioxane | Water, acetone, methanol | Reduced use of class 2 solvents [4] |

| Energy Input | Reflux 100 °C, 17 h | Ambient 25 °C, ≤8 h [3] | >70% energy saving |

Key sustainable tactics

- Switching from 1,4-dioxane to biogenic methanol or water as reaction media eliminates reprotoxic solvent hazards [4].

- Continuous-flow ring opening in microreactors shortens residence time, minimizes photodegradation of the nitro phenyl core, and simplifies heat management [5].

Industrial-Scale Production Challenges

| Challenge | Underlying Cause | Mitigation Strategies | References |

|---|---|---|---|

| Light-sensitive nitro-to-nitroso rearrangement | o-Nitrobenzyl chromophore undergoes intramolecular oxygen shift | Use amber glass vessels, inert gas blankets, temperature control below 25 °C | 26 |

| Exothermic epoxide hydrolysis | Ring strain release generates heat | Employ jacketed reactors, gradual aqueous base addition | 22 |

| Catalyst recycling and metal leaching | Homogeneous iron porphyrins dissolve | Adopt solid-supported porphyrins or Zr-metal–organic frameworks for easy filtration | 36 |

| Scale-dependent mass transfer limits | Slurry handling of potassium carbonate | Intensified stirred-tank design, high-shear mixers, or continuous-flow packed beds | 22 |

| Regulatory classification as nitroaromatic | Energetic group increases storage risk | Maintain moisture content >10%, adhere to UN Hazard Class 4.1 guidelines | 44 |